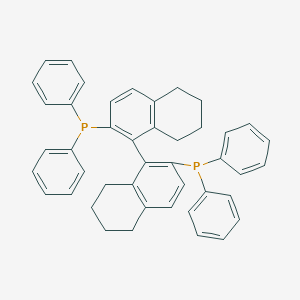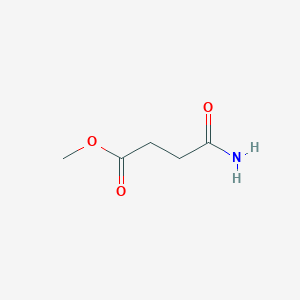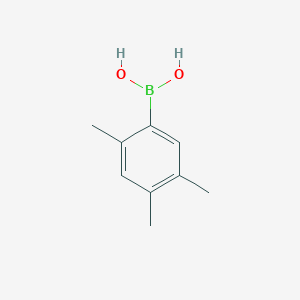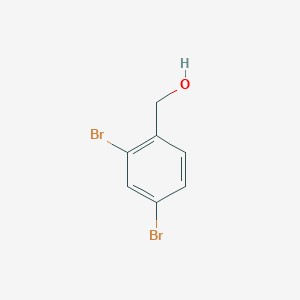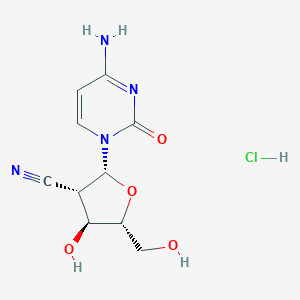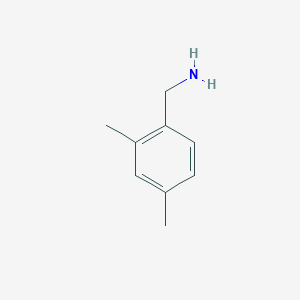
3-(3-吡啶基)丙烯酸
描述
3-(3-Pyridyl)acrylic acid is an organic compound with the molecular formula C8H7NO2. It is a derivative of acrylic acid where the hydrogen atom on the beta carbon is replaced by a pyridyl group. This compound is known for its bifunctional ligand properties, making it useful in constructing heterometallic complexes .
科学研究应用
3-(3-Pyridyl)acrylic acid has a wide range of applications in scientific research:
作用机制
Target of Action
3-(3-Pyridyl)acrylic acid is a bifunctional ligand with both hard and soft coordination sites . It has been used as an organic linker to connect d and f block metals . These metals are the primary targets of the compound, and they play a crucial role in forming a 3D heterometallic coordination polymer .
Mode of Action
The compound interacts with its targets (d and f block metals) to form a 3D heterometallic coordination polymer . This interaction results in changes in the structure and properties of the metals, leading to the formation of a luminescent property .
Biochemical Pathways
It is known that the compound is used in the synthesis of aminomethyl benzimidazoles, which act as inhibitors of gelatinase b . It is also used in the preparation of aminopyridines as antibacterial enoyl acyl carrier protein reductase inhibitors .
Result of Action
The molecular and cellular effects of 3-(3-Pyridyl)acrylic acid’s action include the formation of a 3D heterometallic coordination polymer with luminescence property . Additionally, the compound is used in the synthesis of aminomethyl benzimidazoles, which act as inhibitors of gelatinase B . It is also used in the preparation of aminopyridines as antibacterial enoyl acyl carrier protein reductase inhibitors .
Action Environment
It is recommended to use the compound in a well-ventilated area .
生化分析
Biochemical Properties
3-(3-Pyridyl)acrylic acid has been used in the synthesis of ethyl trans-3-(3-pyridyl)acrylate via esterification
Cellular Effects
It has been used in the fabrication of a conductive polymer membrane with excellent performance by integrating carboxylated multi-walled carbon nanotubes (MWCNTs) and poly (trans-3-(3-pyridyl) acrylic acid) (PPAA) film .
准备方法
Synthetic Routes and Reaction Conditions: 3-(3-Pyridyl)acrylic acid can be synthesized through various methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with malonic acid in the presence of piperidine as a catalyst. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product .
Industrial Production Methods: In industrial settings, the synthesis of 3-(3-Pyridyl)acrylic acid often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and drying under reduced pressure to obtain the final product in its pure form .
化学反应分析
Types of Reactions: 3-(3-Pyridyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into saturated derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the pyridyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce saturated pyridine derivatives .
相似化合物的比较
- 3-(2-Pyridyl)acrylic acid
- 3-(4-Pyridyl)acrylic acid
- 4-Imidazoleacrylic acid
- 3-Pyridinepropionic acid
- 3-Thiopheneacetic acid
Uniqueness: 3-(3-Pyridyl)acrylic acid is unique due to its specific positioning of the pyridyl group, which imparts distinct electronic and steric properties. This positioning enhances its ability to form stable complexes with a variety of metal ions, making it particularly valuable in coordination chemistry and materials science .
属性
IUPAC Name |
(E)-3-pyridin-3-ylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-6H,(H,10,11)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVORVXMOLQFMO-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701305000 | |
| Record name | trans-3-(3-Pyridyl)acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701305000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to beige crystalline powder; [Acros Organics MSDS] | |
| Record name | 3-Pyridylacrylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21635 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
>22.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24781203 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
19337-97-4, 1126-74-5 | |
| Record name | trans-3-(3-Pyridyl)acrylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19337-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridylacrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-3-Pyridineacrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019337974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-3-(3-Pyridyl)acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701305000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-pyridylacrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Propenoic acid, 3-(3-pyridinyl)-, (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-(3-Pyridyl)acrylic acid?
A1: 3-(3-Pyridyl)acrylic acid has a molecular formula of C8H7NO2 and a molecular weight of 149.15 g/mol.
Q2: What spectroscopic techniques are useful for characterizing 3-PA?
A2: Several spectroscopic techniques can be employed, including:
- Infrared (IR) Spectroscopy: IR spectroscopy is helpful in identifying functional groups like carboxyl and pyridine rings present in the molecule. [, , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the compound, revealing the arrangement of hydrogen and carbon atoms. [, ]
- UV-Vis Spectroscopy: This technique helps study the electronic transitions within the molecule and can be used to investigate its interactions with metal ions. []
Q3: How does the stability of 3-PA change in different solvents?
A3: The solubility of 3-PA varies depending on the solvent. It exhibits limited solubility in water but dissolves readily in organic solvents like chloroform. [, ] This behavior can influence its stability and reactivity in different environments.
Q4: What are some potential applications of 3-PA in material science?
A4: The diverse coordination chemistry of 3-PA makes it promising for various material science applications, including:
- Metal-Organic Frameworks (MOFs): 3-PA can act as a bridging ligand, connecting metal ions to create porous MOF structures. These materials have potential applications in gas storage, separation, and catalysis. [, , , , , ]
- Nanoparticle Synthesis: Research has shown that 3-PA can be used as a capping agent to control the size and shape of nanoparticles. This has implications for developing nanomaterials with tailored properties. [, , ]
Q5: How does 3-PA interact with metal ions?
A5: 3-PA acts as a ditopic ligand, meaning it can bind to metal ions through two different sites: the carboxylate group and the nitrogen atom of the pyridine ring. [, , , ] This versatility allows it to form a diverse range of coordination complexes with different metals.
Q6: What types of structures can be formed by combining 3-PA with metal ions?
A6: Depending on the metal ion, reaction conditions, and the presence of other ligands, 3-PA can lead to the formation of various structures, including:
- One-dimensional (1D) chains: In these structures, 3-PA molecules link metal ions in a linear fashion. []
- Two-dimensional (2D) layers: 3-PA can connect metal ions to create sheet-like structures, which can further interact through non-covalent forces. [, , ]
- Three-dimensional (3D) frameworks: By acting as a bridging ligand, 3-PA can facilitate the assembly of complex 3D architectures with diverse topologies. [, , , , , ]
Q7: Can 3-PA be used to synthesize heterometallic frameworks?
A7: Yes, 3-PA's ditopic nature makes it suitable for constructing heterometallic frameworks. By selectively binding to different metal ions based on their hard-soft acid-base properties, 3-PA can facilitate the incorporation of multiple metal centers into a single structure. This has been demonstrated in the synthesis of copper(I)-lanthanide(III) heterometallic frameworks. [, ]
Q8: 3-PA is known to be photoreactive. Can you elaborate on this property?
A8: Under UV irradiation, 3-PA molecules in close proximity can undergo [2+2] cycloaddition reactions, leading to the formation of cyclobutane dimers. [, , , ] This photoreactivity is influenced by the spatial arrangement of molecules in the solid state and can be modulated by salt formation. []
Q9: What are the potential applications of 3-PA's photoreactivity?
A9: The photoreactivity of 3-PA offers intriguing possibilities for:
Q10: Are there any known biological applications of 3-PA?
A10: While 3-PA itself may not have direct therapeutic applications, it has proven valuable in biosynthetic pathways. Researchers have successfully used 3-PA and its derivatives as precursors in the biosynthesis of stilbene methyl ethers in Escherichia coli. [, ] These compounds have potential applications as anti-cancer drugs and dietary polyphenols.
Q11: What analytical techniques are used to study 3-PA in biological samples?
A11: Several analytical techniques can be used to detect and quantify 3-PA and its derivatives in biological matrices:
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry, allows for the separation and identification of 3-PA and its metabolites in complex mixtures. [, ]
- Mass Spectrometry (MS): MS techniques like plasma desorption mass spectrometry (PDMS) are used to determine the molecular weight of 3-PA and analyze its fragmentation patterns, aiding in structural characterization. [, , , ]
Q12: What safety considerations are associated with handling 3-PA?
A12: As with any chemical, proper laboratory practices should be followed when handling 3-PA. It's essential to consult the material safety data sheet (MSDS) for specific safety information. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


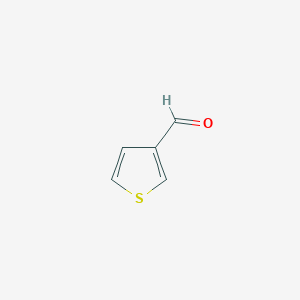
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine hydrochloride](/img/structure/B150967.png)
